molecular formula C10H10ClNS B13118286 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole

2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole

Cat. No.: B13118286
M. Wt: 211.71 g/mol
InChI Key: PZHBMKOPLUMSIH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. This particular compound features a chloromethyl group attached to the second position of the thiazole ring, with two methyl groups at the fourth and fifth positions. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloromethyl-4,5-dimethylthioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One approach could be the chlorination of 4,5-dimethylbenzo[d]thiazole using chlorine gas or a chlorinating agent like thionyl chloride. The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4,5-dimethylthiazole
  • 2-(Chloromethyl)-4,5-dimethylbenzothiazole
  • 2-(Chloromethyl)-4,5-dimethylimidazo[2,1-b]thiazole

Uniqueness

2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and industrial processes.

Properties

Molecular Formula

C10H10ClNS

Molecular Weight

211.71 g/mol

IUPAC Name

2-(chloromethyl)-4,5-dimethyl-1,3-benzothiazole

InChI

InChI=1S/C10H10ClNS/c1-6-3-4-8-10(7(6)2)12-9(5-11)13-8/h3-4H,5H2,1-2H3

InChI Key

PZHBMKOPLUMSIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)CCl)C

Origin of Product

United States

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